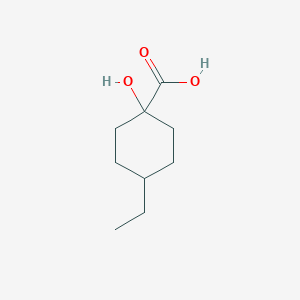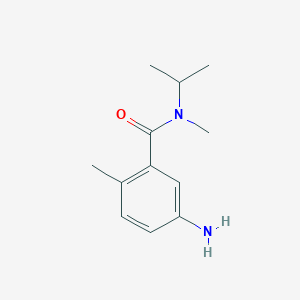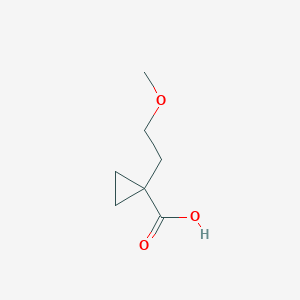
1-(2-Methoxyethyl)cyclopropanecarboxylic Acid
Overview
Description
1-(2-Methoxyethyl)cyclopropanecarboxylic Acid (CAS# 1423031-57-5) is a research chemical . It has a molecular weight of 144.17 and a molecular formula of C7H12O3 . The IUPAC name for this compound is 1-(2-methoxyethyl)cyclopropane-1-carboxylic acid .
Molecular Structure Analysis
The InChI code for 1-(2-Methoxyethyl)cyclopropanecarboxylic Acid is 1S/C7H12O3/c1-10-5-4-7(2-3-7)6(8)9/h2-5H2,1H3,(H,8,9) . The InChI key is IJPWKHUTMBLTJD-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
1-(2-Methoxyethyl)cyclopropanecarboxylic Acid is a liquid at room temperature . It has a density of 1.081 g/mL at 25 °C . The compound has a topological polar surface area of 46.5 Ų and a XLogP3 of 0.3 .Scientific Research Applications
Medicine: Drug Synthesis and Development
1-(2-Methoxyethyl)cyclopropanecarboxylic Acid is utilized in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs). Its structure is amenable to modifications that can lead to the development of new drugs with potential therapeutic applications. The compound’s cyclopropane ring is a common motif in many pharmaceuticals due to its conformational stability and ability to mimic certain biological molecules .
Agriculture: Pesticide and Herbicide Formulation
In agriculture, this compound could serve as a precursor or an active component in the formulation of pesticides and herbicides. Its structural integrity under various conditions can enhance the efficacy of agricultural chemicals designed to protect crops from pests and diseases .
Material Science: Polymer Synthesis
The methoxyethyl group in 1-(2-Methoxyethyl)cyclopropanecarboxylic Acid can be involved in polymerization reactions, leading to the creation of novel polymers. These polymers could have unique properties suitable for specialized applications, such as high durability or resistance to extreme temperatures .
Environmental Science: Pollutant Degradation
Research in environmental science may explore the use of 1-(2-Methoxyethyl)cyclopropanecarboxylic Acid in the degradation of pollutants. Its chemical structure could help in breaking down toxic substances into less harmful components, aiding in environmental cleanup efforts .
Biochemistry: Enzyme Inhibition Studies
In biochemistry, this compound’s unique structure makes it a candidate for studying enzyme-substrate interactions. It could act as an inhibitor for specific enzymes, providing insights into enzyme mechanisms and aiding in the design of enzyme-targeted drugs .
Pharmacology: Pharmacokinetic Modulation
In pharmacology, 1-(2-Methoxyethyl)cyclopropanecarboxylic Acid might be used to modify the pharmacokinetic profile of drugs. By altering drug metabolism and distribution within the body, it can potentially improve the efficacy and safety of medications .
Analytical Chemistry: Chromatography Standards
Analytical chemists may use 1-(2-Methoxyethyl)cyclopropanecarboxylic Acid as a standard or reference compound in chromatographic analyses. Its distinct chemical signature allows for the calibration of instruments and the accurate quantification of substances in complex mixtures .
Chemical Engineering: Process Optimization
In chemical engineering, this compound could be involved in process optimization studies. Its stability and reactivity can be leveraged to improve chemical manufacturing processes, leading to more efficient and cost-effective production methods .
Safety and Hazards
The compound is classified under GHS07 and has a signal word of "Warning" . It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
properties
IUPAC Name |
1-(2-methoxyethyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-10-5-4-7(2-3-7)6(8)9/h2-5H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPWKHUTMBLTJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1(CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyethyl)cyclopropanecarboxylic Acid | |
CAS RN |
1423031-57-5 | |
| Record name | 1-(2-methoxyethyl)cyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



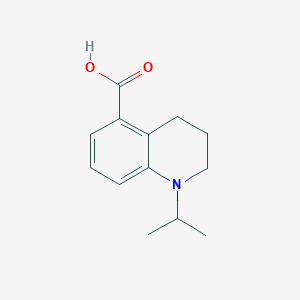
amino}propanoic acid](/img/structure/B1530247.png)
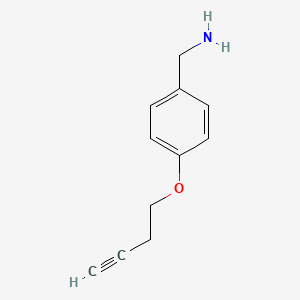
![{7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-3-yl}methanol](/img/structure/B1530253.png)
![3-{[(Pyrimidin-2-yl)amino]methyl}benzoic acid](/img/structure/B1530254.png)
![1-[3-(Aminomethyl)pentan-3-yl]-4-fluorobenzene](/img/structure/B1530255.png)
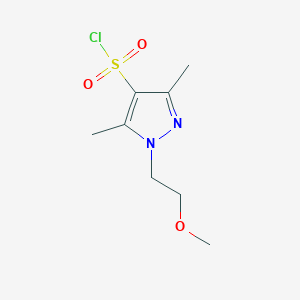
![2-{1-[4-(Methylsulfanyl)benzoyl]piperidin-2-yl}acetic acid](/img/structure/B1530260.png)
![4-bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole](/img/structure/B1530261.png)
![[1-(Pyrimidin-4-yl)piperidin-2-yl]methanol](/img/structure/B1530262.png)
